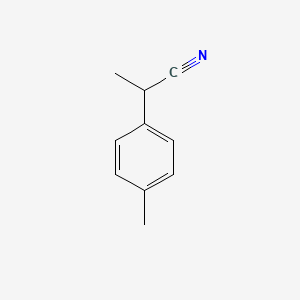

2-(4-Methylphenyl)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELPKXLIEFPYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75920-45-5 | |

| Record name | 2-(4-methylphenyl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(4-Methylphenyl)propanenitrile (CAS: 75920-45-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)propanenitrile, also known as 2-(p-tolyl)propanenitrile, is a nitrile compound with the chemical formula C10H11N. Its structure consists of a propane nitrile backbone substituted with a p-tolyl (4-methylphenyl) group at the second carbon. This document provides a comprehensive overview of the available technical information for this compound, focusing on its chemical properties, synthesis, and analytical considerations.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C10H11N | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| CAS Number | 75920-45-5 | [1] |

| Boiling Point | Not available in public literature | |

| Melting Point | Not available in public literature | |

| Density | Not available in public literature | |

| SMILES | CC(C#N)c1ccc(C)cc1 | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Data not publicly available. Commercial suppliers may possess this information. | [1] |

| ¹³C NMR | Data not publicly available. | |

| Mass Spectrometry (MS) | Data not publicly available. Commercial suppliers may possess this information. | [1] |

| Infrared (IR) Spectroscopy | Data not publicly available. | |

| HPLC | Data not publicly available. Commercial suppliers may possess this information. | [1] |

| LC-MS | Data not publicly available. Commercial suppliers may possess this information. | [1] |

Experimental Protocols

Synthesis of this compound

A multi-step synthesis for this compound has been described, starting from p-xylene. The overall synthetic pathway is illustrated below.

Caption: Synthetic pathway for this compound.

Detailed Methodology:

-

Step 1: Chlorination of p-Xylene to p-Methylbenzyl Chloride This step involves the selective chlorination of one of the methyl groups of p-xylene. This is typically achieved through free-radical chlorination, often initiated by UV light or a radical initiator.

-

Step 2: Cyanation of p-Methylbenzyl Chloride to p-Methylbenzyl Cyanide The benzylic chloride is then converted to the corresponding nitrile. This is a nucleophilic substitution reaction, commonly carried out using a cyanide salt such as sodium cyanide or potassium cyanide in a suitable solvent.

-

Step 3: Methylation of p-Methylbenzyl Cyanide to this compound The final step is the methylation of the α-carbon of p-methylbenzyl cyanide. This is achieved by treating the nitrile with a strong base to form a carbanion, which then reacts with a methylating agent (e.g., methyl iodide).

Hydrolysis to 2-(4-Methylphenyl)propanoic Acid

This compound can be hydrolyzed to the corresponding carboxylic acid, 2-(4-methylphenyl)propanoic acid. This reaction can be used for analytical purposes, such as confirmation of the nitrile's identity through derivatization.

Caption: Hydrolysis of this compound.

Experimental Protocol:

The hydrolysis can be performed under acidic or basic conditions. A typical procedure involves refluxing the nitrile with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

Biological Activity

There is no publicly available information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound.

Discussion and Conclusion

References

Technical Guide: Molecular Weight of 2-(4-Methylphenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of 2-(4-Methylphenyl)propanenitrile, a crucial parameter for professionals in research and drug development. The accurate determination of molecular weight is fundamental for various applications, including stoichiometry in chemical reactions, quantitative analysis, and the formulation of pharmaceutical compounds.

Chemical Identity

-

Systematic Name: this compound

-

Common Synonyms: 2-(p-Tolyl)propionitrile, α-Methyl-4-methylbenzeneacetonitrile

-

CAS Number: 75920-45-5

The molecular formula is the cornerstone for calculating the molecular weight of a compound. It specifies the number of atoms of each element present in one molecule of the substance.

Molecular Weight Determination

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights used for this calculation are the standard atomic weights, which are the weighted averages of the isotopic masses of an element.

The molecular formula C₁₀H₁₁N indicates that one molecule of this compound contains:

-

10 Carbon (C) atoms

-

11 Hydrogen (H) atoms

-

1 Nitrogen (N) atom

The calculation is performed by multiplying the number of atoms of each element by its standard atomic weight and summing the results.

Table 1: Calculation of the Molecular Weight of this compound

| Constituent Element | Chemical Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Nitrogen | N | 1 | 14.007[3][4] | 14.007 |

| Total | 145.205 |

Based on this calculation, the molecular weight of this compound is approximately 145.21 g/mol . This value is consistent with published data for this compound.[1][2]

Methodological Workflow for Molecular Weight Calculation

The process of determining the molecular weight of a chemical compound from its formula is a foundational concept in chemistry. The following diagram illustrates the logical workflow for this calculation.

Significance in Research and Development

-

Stoichiometric Calculations: The molecular weight is essential for determining the molar quantities of reactants and products in chemical syntheses, ensuring optimal reaction conditions and yields.

-

Analytical Chemistry: In techniques such as mass spectrometry, the molecular weight (or more accurately, the molecular mass) is a primary identifier of a compound. It is also critical for preparing solutions of known molarity.

-

Pharmacology and Drug Formulation: The molecular weight influences various pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME). It is a key parameter in dosage calculations and the formulation of drug products.

This guide has provided a comprehensive overview of the molecular weight of this compound, its calculation, and its importance in scientific research and development.

References

An In-depth Technical Guide to the Chemical Properties of 2-(4-Methylphenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-(4-Methylphenyl)propanenitrile. Due to a scarcity of published experimental data for this specific compound, this guide combines available information with predicted data and general properties of related aromatic nitriles to serve as a valuable resource for research and development activities.

Chemical Identity and Physical Properties

This compound, also known as 2-(p-tolyl)propanenitrile, is an organic compound containing a nitrile functional group attached to a propanenitrile backbone, which is substituted with a p-tolyl group at the second position.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 75920-45-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁N | [1] |

| Molecular Weight | 145.20 g/mol | [1][3] |

| SMILES | CC(C#N)C1=CC=C(C)C=C1 | [1] |

Table 2: Estimated Physical Properties

| Property | Value | Notes |

| Boiling Point | Not available | Nitriles exhibit high boiling points for their molecular size due to strong dipole-dipole interactions.[4][5] |

| Melting Point | Not available | The physical state at room temperature is not definitively documented. |

| Density | Not available | For comparison, the density of a related compound, 2-anilino-2-(4-methylphenyl)propanenitrile, is 1.108 g/cm³.[6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | The polar nitrile group allows for hydrogen bonding with water, but solubility decreases with increasing hydrocarbon chain length.[5][7][8] Aromatic nitriles generally have higher water solubility than their aliphatic counterparts.[7] |

Spectral Data (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.15 - 7.30 (m, 4H) | 125.0 - 138.0 |

| Methine CH | ~4.0 (q, J=7.2 Hz, 1H) | ~28.0 |

| Methyl CH₃ (on ring) | ~2.35 (s, 3H) | ~21.0 |

| Methyl CH₃ (on chain) | ~1.60 (d, J=7.2 Hz, 3H) | ~20.0 |

| Nitrile C≡N | N/A | ~122.0 |

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and aromatic functional groups.

-

C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 145. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) to form a stable benzylic cation, and cleavage of the C-CN bond.

Experimental Protocols

Synthesis of this compound

While a specific protocol for the para-isomer is not published, a plausible synthesis can be adapted from the described synthesis of 2-(o-tolyl)propanenitrile.[9] This method involves the nickel-catalyzed reaction of an aryl alkene with a nitrile.

Reaction Scheme: 4-Methylstyrene + Isovaleronitrile --(Ni(COD)₂ / DPEphos)--> this compound

Detailed Methodology:

-

In an argon-protected glove box, add Ni(COD)₂ (5 mol%) and DPEphos (5 mol%) to a Schlenk tube containing a suitable solvent such as toluene.

-

Add isovaleronitrile (2.5 mmol) and 4-methylstyrene (0.5 mmol) to the reaction mixture.

-

Add a solution of a co-catalyst, such as dimethylaluminum chloride (0.1 mmol), to the mixture.

-

Seal the Schlenk tube, remove it from the glove box, and connect it to a continuous stream of argon.

-

Heat the reaction mixture at 100°C for 16 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., pentane/methyl tert-butyl ether) to yield the desired product.

Logical Workflow for Synthesis:

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Potential Biological Activity

Nitriles are versatile functional groups that can undergo a variety of chemical transformations.[8] The nitrile group in this compound can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[8]

There is currently no specific information available in the scientific literature regarding the signaling pathways or biological activities of this compound. However, the nitrile functional group is present in several pharmaceutical compounds, where it can influence properties such as water solubility and metabolic stability.[10] Some substituted propanenitrile derivatives have been reported to exhibit antimicrobial activity.[11]

Safety and Handling

Conclusion

This compound is a compound for which detailed experimental data is limited in the public domain. This guide provides a summary of its known identifiers and predicted physicochemical and spectral properties based on its structure and data from related compounds. The outlined synthetic protocol offers a potential route for its preparation. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

- 1. 75920-45-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 75920-45-5 [m.chemicalbook.com]

- 3. (R,S)-2-p-Tolyl-propionitrile | C10H11N | CID 28296312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. turito.com [turito.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CAS#:17424-69-0 | 2-anilino-2-(4-methylphenyl)propanenitrile | Chemsrc [chemsrc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-(o-Tolyl)propanenitrile CAS#: 58422-60-9 [chemicalbook.com]

- 10. Nitrile - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-methyl-2-(4-nitrophenyl)propanenitrile - Safety Data Sheet [chemicalbook.com]

- 13. capotchem.com [capotchem.com]

- 14. 2-(2,6-Diethyl-4-methylphenyl)propanedinitrile | C14H16N2 | CID 10176716 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-Methylphenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(4-Methylphenyl)propanenitrile, a molecule of interest in organic synthesis and medicinal chemistry. The guide includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such spectra are also provided as a reference for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were obtained using computational chemistry software and should be considered as estimates.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.28 | d | 2H | Ar-H |

| 7.18 | d | 2H | Ar-H |

| 3.85 | q | 1H | CH |

| 2.35 | s | 3H | Ar-CH₃ |

| 1.55 | d | 3H | CH-CH₃ |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Ar-C (quaternary) |

| 134.0 | Ar-C (quaternary) |

| 129.8 | Ar-CH |

| 127.0 | Ar-CH |

| 121.0 | CN |

| 31.0 | CH |

| 21.1 | Ar-CH₃ |

| 20.5 | CH-CH₃ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2950 | Medium | C-H stretch (Aromatic and Aliphatic) |

| 2245 | Medium | C≡N stretch (Nitrile) |

| 1610, 1515 | Medium-Strong | C=C stretch (Aromatic) |

| 1460 | Medium | C-H bend (Aliphatic) |

| 820 | Strong | C-H out-of-plane bend (para-substituted aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 145.09 | 100 | [M]⁺ (Molecular Ion) |

| 130.07 | 80 | [M-CH₃]⁺ |

| 115.05 | 40 | [M-C₂H₄]⁺ |

| 104.06 | 60 | [C₈H₈]⁺ |

| 91.05 | 50 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a small organic molecule like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) to dissolve the sample.

-

If the sample does not fully dissolve, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

The final solution depth in the NMR tube should be approximately 4-5 cm.

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient.

-

For the ¹³C NMR spectrum, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum.

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting spectrum is displayed as transmittance or absorbance versus wavenumber.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

-

If using a direct insertion probe, a small amount of the solid can be placed in a capillary tube.

-

-

Data Acquisition:

-

Introduce the sample into the ion source of the mass spectrometer.

-

In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The peak with the highest abundance is designated as the base peak and assigned a relative intensity of 100%.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule.

Caption: Workflow for Spectroscopic Analysis.

1H NMR spectrum of 2-(4-Methylphenyl)propanenitrile

An in-depth analysis of the 1H NMR spectrum of 2-(4-methylphenyl)propanenitrile is presented in this technical guide. The document provides a detailed summary of the predicted and experimentally analogous proton nuclear magnetic resonance data, a comprehensive experimental protocol for spectral acquisition, and a visual representation of the molecular structure with corresponding proton assignments. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted and Analogous 1H NMR Spectral Data

The following table summarizes the predicted and analogous 1H NMR spectral data for this compound. The data for the aliphatic protons are based on experimentally observed values for the structurally similar ortho-isomer, 2-(o-tolyl)propanenitrile, which provides a reliable reference for the chemical shifts and coupling constants of the methine and adjacent methyl protons[1]. The data for the aromatic and benzylic methyl protons are predicted using advanced computational algorithms to provide a comprehensive spectral profile.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Data Source |

| H-2 | ~3.88 | Quartet (q) | 1H | ~7.2 | Analogous Data[1] |

| H-3 | ~1.60 | Doublet (d) | 3H | ~7.2 | Analogous Data[1] |

| H-6, H-8 | ~7.25 | Doublet (d) | 2H | ~8.0 | Predicted |

| H-7, H-9 | ~7.15 | Doublet (d) | 2H | ~8.0 | Predicted |

| H-11 | ~2.35 | Singlet (s) | 3H | - | Predicted |

Molecular Structure and Proton Assignments

The molecular structure of this compound and the corresponding proton assignments are illustrated in the following diagram.

References

In-Depth Technical Guide to the Mass Spectrometry of 2-(4-Methylphenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry of 2-(4-methylphenyl)propanenitrile, a crucial intermediate in the synthesis of various pharmaceutical compounds. Understanding its fragmentation behavior under electron ionization (EI) is paramount for its identification and characterization in complex matrices. This document outlines the predicted fragmentation pathways, presents quantitative data in a structured format, and includes a standardized experimental protocol for its analysis.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

The mass spectrum of this compound (molecular weight: 145.20 g/mol ) is predicted to exhibit a distinct fragmentation pattern dominated by cleavages influenced by the aromatic ring, the benzylic position, and the nitrile functional group. The molecular ion (M⁺˙) is expected to be observed at a mass-to-charge ratio (m/z) of 145.

The primary fragmentation pathways are anticipated to be:

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the aromatic ring, leading to the loss of a methyl radical (•CH₃). This results in the formation of a highly stable, resonance-stabilized cation at m/z 130 .

-

Formation of the Tropylium Ion: A characteristic fragmentation for alkylbenzenes is the formation of the tropylium ion. For this compound, this would involve the loss of the propanenitrile radical (•CH(CH₃)CN) to form a methyl-substituted tropylium ion at m/z 105 . This is expected to be a very prominent peak, likely the base peak. Subsequent loss of a hydrogen molecule (H₂) from this ion could lead to a smaller peak at m/z 103.

-

Loss of the Nitrile Group: Cleavage of the bond between the alpha-carbon and the nitrile group can lead to the loss of a cyanide radical (•CN). This would result in a fragment at m/z 119 .

-

Alpha-Cleavage (Loss of Hydrogen): The loss of a hydrogen atom from the alpha-carbon can produce a resonance-stabilized cation at m/z 144 (M-1 peak).

The fragmentation of the closely related compound, 2-phenylpropanenitrile, shows a prominent peak for the loss of a methyl radical and a base peak corresponding to the loss of the cyanide radical.[1] This suggests that for this compound, the formation of the methyl-substituted tropylium ion and the loss of the methyl radical will be significant fragmentation pathways.

Quantitative Data Summary

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures and fragmentation mechanisms.

| m/z | Proposed Fragment Ion | Proposed Fragmentation Mechanism | Predicted Relative Abundance |

| 145 | [C₁₀H₁₁N]⁺˙ | Molecular Ion | Moderate |

| 144 | [C₁₀H₁₀N]⁺ | Loss of H• from the alpha-carbon | Minor |

| 130 | [C₉H₈N]⁺ | Benzylic cleavage with loss of •CH₃ | Major |

| 119 | [C₉H₁₁]⁺ | Loss of •CN radical | Major |

| 105 | [C₈H₉]⁺ | Formation of methyl-tropylium ion | Base Peak |

| 91 | [C₇H₇]⁺ | Loss of CH₃ from the methyl-tropylium ion | Moderate |

| 77 | [C₆H₅]⁺ | Loss of C₂H₂ from the tropylium ion | Minor |

Experimental Protocol for EI-MS Analysis

This section provides a general methodology for acquiring the electron ionization mass spectrum of this compound.

Instrumentation:

-

A high-resolution gas chromatograph-mass spectrometer (GC-MS) system equipped with an electron ionization source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the solution into the GC-MS system.

Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-450

Data Acquisition and Analysis:

-

Acquire data in full scan mode.

-

Process the resulting chromatogram and mass spectra using the instrument's data analysis software.

-

Identify the peak corresponding to this compound and analyze its mass spectrum to identify the molecular ion and major fragment ions.

Visualizing Fragmentation and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed fragmentation pathway and a general experimental workflow for mass spectrometry.

Caption: Proposed fragmentation pathway of this compound.

Caption: General experimental workflow for GC-MS analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Infrared Spectroscopy of Nitrile Compounds

This guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of nitrile-containing compounds. Nitriles (R-C≡N) are a significant class of organic molecules prevalent in pharmaceuticals, agrochemicals, and functional materials. IR spectroscopy serves as a powerful, non-destructive analytical technique for their identification and characterization, primarily through the analysis of the distinctive carbon-nitrogen triple bond (C≡N) stretching vibration.

Core Principles of Nitrile Vibrational Spectroscopy

The diagnostic utility of IR spectroscopy for nitriles stems from the C≡N stretching vibration. This vibration occurs in a relatively uncongested region of the mid-infrared spectrum, making it a clear and reliable marker for the functional group.

The C≡N bond is relatively polar, and its stretching motion produces a significant change in the molecular dipole moment.[1] This results in a characteristically sharp and intense absorption band, which is a key feature for identifying nitriles.[1][2] The precise frequency of this absorption is highly sensitive to the molecule's structural and electronic environment.

Factors Influencing the C≡N Stretching Frequency

The position of the C≡N stretching band is influenced by several factors, including electronic effects (conjugation and induction), and environmental effects such as solvent polarity and hydrogen bonding.[1][3][4][5][6] Understanding these influences is crucial for accurate spectral interpretation.

-

Conjugation: When the nitrile group is conjugated with an aromatic ring or a carbon-carbon double bond, there is an electronic interaction that weakens the C≡N bond.[1][2] This weakening of the bond leads to a lower force constant and, consequently, a decrease in the vibrational frequency (a red shift), typically by 20-40 cm⁻¹.[1][7]

-

Inductive Effects: The presence of electron-withdrawing or electron-donating groups attached to the carbon atom adjacent to the nitrile can alter the C≡N bond polarity and strength, thereby shifting its stretching frequency.[2]

-

Solvent Effects (Solvatochromism): The polarity of the solvent can influence the nitrile stretching frequency.[3] In aprotic (non-hydrogen bonding) solvents, this shift is primarily due to the solvent's reaction field, an electrostatic interaction that can be described by the vibrational Stark effect (VSE).[3][4][5] Generally, more polar aprotic solvents induce a small red shift in the C≡N frequency.

-

Hydrogen Bonding: Protic solvents (e.g., water, alcohols) can act as hydrogen bond donors to the nitrogen atom of the nitrile group. This interaction is known to cause a pronounced blue shift (an increase in frequency) of the C≡N stretching vibration.[3][6] This effect is distinct from the general electrostatic solvent effect and must be considered separately.[3][6]

Quantitative Data: Characteristic Vibrational Frequencies

The following tables summarize the typical infrared absorption frequencies for the C≡N stretch in various chemical environments.

Table 1: C≡N Stretching Frequencies for Classes of Nitrile Compounds

| Class of Nitrile | Structure Example | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

| Saturated Aliphatic Nitriles | CH₃(CH₂)ₙ-C≡N | 2260 - 2240 | Strong, Sharp | The position is relatively insensitive to the alkyl chain length.[1] |

| Aromatic Nitriles | Ar-C≡N | 2240 - 2220 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency compared to saturated nitriles.[1][7] |

| α,β-Unsaturated Nitriles | R-CH=CH-C≡N | 2235 - 2215 | Strong, Sharp | Conjugation with the C=C double bond lowers the frequency. |

| Thiocyanates | R-S-C≡N | 2175 - 2140 | Strong | The presence of the sulfur atom significantly lowers the frequency.[8] |

Table 2: Solvent Effects on the C≡N Stretching Frequency of Benzonitrile

This table illustrates the solvatochromic shifts for a model aromatic nitrile in various aprotic solvents of differing polarity. Data is indicative and sourced from studies on substituted benzonitriles.[3]

| Solvent | Dielectric Constant (ε) | C≡N Frequency Shift (cm⁻¹) | Effect Type |

| Hexane | 1.88 | Reference (Baseline) | Non-polar |

| Carbon Tetrachloride | 2.24 | ~ -1 to -2 | Aprotic, Weakly Polar |

| Diethyl Ether | 4.34 | ~ -2 to -3 | Aprotic, Moderately Polar |

| Tetrahydrofuran (THF) | 7.58 | ~ -4 to -5 | Aprotic, Polar |

| Dichloromethane | 8.93 | ~ -5 to -6 | Aprotic, Polar |

| Acetonitrile | 37.5 | ~ -6 to -8 | Aprotic, Highly Polar |

| Water | 80.1 | > +10 | Protic (Hydrogen Bonding) |

Note: Frequency shifts are approximate and relative to a non-polar solvent like hexane. The positive shift in water highlights the dominant effect of hydrogen bonding over simple polarity, causing a significant blue shift.[3][6]

Experimental Protocols

Proper sample preparation and instrument setup are critical for obtaining high-quality, reproducible IR spectra. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for both liquid and solid nitriles.

Protocol: ATR-FTIR Analysis of a Liquid Nitrile Sample

This protocol outlines the steps for analyzing a neat (pure) or dissolved liquid nitrile sample using an ATR-FTIR spectrometer.

Instrumentation and Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Liquid nitrile sample.

-

Appropriate solvent for cleaning (e.g., isopropanol, acetone).

-

Lint-free wipes (e.g., Kimwipes).

-

Pipette or dropper.

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal stability.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues from previous measurements. Allow the solvent to fully evaporate.[9][10]

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal exposed to air, collect a background spectrum.

-

This scan measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

-

Typical parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-64 scans for averaging.[3][11]

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

-

-

Data Analysis:

-

Examine the resulting spectrum. Identify the sharp, intense peak in the 2260-2220 cm⁻¹ region, corresponding to the C≡N stretch.

-

Use the software tools to determine the exact peak position (wavenumber, cm⁻¹).

-

-

Post-Measurement Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-soaked lint-free wipe to remove all traces of the sample.[9] This is crucial to prevent cross-contamination.

-

Applications in Research and Drug Development

The sensitivity of the nitrile group's vibration to its local environment makes it a valuable spectroscopic probe in complex systems.

-

Structural Characterization: The primary use is the confirmation of the presence of a nitrile functional group and the elucidation of its electronic environment (e.g., distinguishing between saturated and aromatic nitriles).[1][7]

-

Reaction Monitoring: IR spectroscopy can be used to monitor reactions involving the formation or consumption of a nitrile group in real-time.

-

Probing Biomolecular Environments: Nitriles can be synthetically incorporated into peptides, proteins, and nucleic acids.[3] The C≡N stretching frequency then acts as a vibrational probe, reporting on the local electric fields, hydration, and hydrogen-bonding environment within the macromolecule.[3][12] This application of the vibrational Stark effect is a powerful tool for studying protein structure and dynamics.[4][5]

-

Pharmaceutical Quality Control: In drug development, FTIR is used to verify the identity and purity of nitrile-containing active pharmaceutical ingredients (APIs) and finished products.[11][12]

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. scribd.com [scribd.com]

- 3. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. | Semantic Scholar [semanticscholar.org]

- 5. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. agilent.com [agilent.com]

- 12. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]

Core Physical Properties of Selected Substituted Propanenitriles

An In-depth Technical Guide to the Physical Properties of Substituted Propanenitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of substituted propanenitriles. Propanenitrile and its derivatives are significant building blocks in organic synthesis and are integral to the development of various pharmaceuticals and materials. Understanding their physical characteristics is paramount for their effective application in research and development. This document summarizes key quantitative data, details the experimental protocols for their determination, and illustrates the characterization workflow.

The physical properties of propanenitriles are heavily influenced by the highly polar nature of the nitrile functional group (-C≡N).[1] This polarity leads to strong permanent dipole-dipole attractions between molecules, resulting in higher boiling points than nonpolar molecules of similar size.[2][3][4] While nitriles cannot form hydrogen bonds with themselves, the lone pair on the nitrogen atom can act as a hydrogen bond acceptor with protic solvents like water, influencing their solubility.[2][4][5] Solubility in water tends to decrease as the length of the alkyl chain increases due to the growing hydrophobic character of the molecule.[2][3]

The following tables summarize the physical properties of propanenitrile and some of its common substituted derivatives.

Table 1: Boiling and Melting Points

| Compound Name | Structure | Boiling Point (°C) | Melting Point (°C) |

| Propanenitrile | CH₃CH₂CN | 97.1 - 98[6][7] | -100 to -86[7][8] |

| 2-Methylpropanenitrile (Isobutyronitrile) | (CH₃)₂CHCN | 102[9] | -71.5[9] |

| 3-Hydroxypropanenitrile | HOCH₂CH₂CN | 228 (decomposes) | -46 |

| Butanenitrile | CH₃CH₂CH₂CN | 116 - 118[2][3] | -111.9[10] |

Table 2: Density and Solubility

| Compound Name | Structure | Density (g/mL) | Water Solubility |

| Propanenitrile | CH₃CH₂CN | 0.772 at 25 °C[6][11] | 11.9 g/100 mL at 20 °C[6][7] |

| 2-Methylpropanenitrile (Isobutyronitrile) | (CH₃)₂CHCN | 0.773 at 20 °C | Slightly soluble[9] |

| 3-Hydroxypropanenitrile | HOCH₂CH₂CN | 1.049 at 25 °C | Miscible |

| Butanenitrile | CH₃CH₂CH₂CN | 0.794 at 20 °C[10] | 3.3 g/100 mL[10] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for compound identification, purity assessment, and process design. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity for solid compounds.[12] Pure crystalline substances typically exhibit a sharp melting range of 0.5-1.0°C.[12] Impurities tend to depress the melting point and broaden the melting range.[12]

Methodology (Capillary Method using a Mel-Temp Apparatus):

-

Sample Preparation: Place a small amount of the dry, finely powdered substituted propanenitrile onto a clean, dry surface. If the crystals are large, pulverize them using a mortar and pestle.[13] Jab the open end of a capillary tube into the powder to collect a sample.[14]

-

Sample Loading: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube (closed end down) through a long glass tube onto the benchtop. The packed sample height should be 2-3 mm.[14]

-

Measurement:

-

Insert the loaded capillary tube into a slot in the heating block of the melting point apparatus.[14]

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get an estimate.[13][15]

-

For an accurate measurement, use a fresh sample. Heat at a medium rate to about 20°C below the estimated melting point.[14]

-

Decrease the heating rate to approximately 1-2°C per minute.[12]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).[12]

-

Boiling Point Determination

The boiling point provides information about the volatility of a liquid and is dependent on intermolecular forces.

Methodology (Thiele Tube Method):

-

Sample Preparation: Fill a small test tube (e.g., a Durham tube) to about half-full with the liquid propanenitrile derivative (0.5-1 mL).[16]

-

Capillary Inversion: Place a standard melting point capillary tube into the liquid, with the open end down and the sealed end up.[16]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into a Thiele tube containing heating oil, making sure the sample is positioned midway in the oil.[16]

-

Heating: Gently heat the side arm of the Thiele tube with a microburner using a continuous, back-and-forth motion.[16]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a continuous and vigorous stream of bubbles will emerge from the capillary tip.[16]

-

Measurement: Once a rapid stream of bubbles is observed, remove the heat. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[16]

Density Determination

Density is a fundamental physical property defined as mass per unit volume.

Methodology (For Liquid Samples):

-

Mass Measurement: Place a clean, dry graduated cylinder on an analytical balance and tare it (zero the mass). Carefully add a specific volume of the liquid propanenitrile (e.g., 10 mL) to the graduated cylinder. Record the exact mass of the liquid.[17]

-

Volume Measurement: Read the volume of the liquid from the bottom of the meniscus in the graduated cylinder.

-

Calculation: Calculate the density using the formula: Density = Mass / Volume.[18] For higher accuracy, repeat the measurement several times and average the results. The density of liquids is temperature-dependent, so record the ambient temperature during the measurement.[17]

Solubility Determination

Solubility tests provide qualitative information about the polarity of a compound and the presence of certain functional groups.

Methodology (Qualitative Solubility in Water):

-

Preparation: Add approximately 0.05 mL (1-2 drops) of the liquid propanenitrile or 25 mg of the solid derivative to a small test tube.[19]

-

Solvent Addition: Add 0.75 mL of deionized water to the test tube in small portions.[19]

-

Observation: After each addition, shake the test tube vigorously. Observe whether the compound dissolves completely, is partially soluble, or is insoluble. A compound is generally considered "soluble" if it dissolves at a concentration of about 3 g per 100 mL of solvent.

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and physical characterization of a novel substituted propanenitrile.

Caption: Workflow for the physical characterization of substituted propanenitriles.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. a Corner of Chemistry: Nitriles and its Preparation [tiarahimnida.blogspot.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. webqc.org [webqc.org]

- 7. Propionitrile - Wikipedia [en.wikipedia.org]

- 8. 107-12-0 CAS MSDS (Propionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Isobutyronitrile | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Butyronitrile - Wikipedia [en.wikipedia.org]

- 11. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. thinksrs.com [thinksrs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Discovery and History of Arylpropanenitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of arylpropanenitrile compounds from their initial synthesis to their establishment as a cornerstone in cardiovascular therapy is a compelling narrative of chemical innovation and pharmacological discovery. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of this important class of molecules. We will delve into the key synthetic milestones, the elucidation of their mechanism of action, and the structure-activity relationships that have guided the development of clinically significant drugs. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or interested in arylpropanenitrile compounds.

The story of arylpropanenitriles is intrinsically linked to the broader history of calcium channel blockers. In the mid-1960s, the pioneering work of Albrecht Fleckenstein revealed that certain compounds could mimic the effects of calcium withdrawal in cardiac muscle, leading to the concept of "calcium antagonism."[1] This groundbreaking research laid the foundation for understanding the therapeutic potential of modulating calcium influx into cells. Among the compounds studied were phenylalkylamines, a class that includes the archetypal arylpropanenitrile drug, Verapamil.[1][2]

Verapamil, a phenylalkylamine, was initially synthesized as a coronary vasodilator.[2] Its unique pharmacological profile, however, set it apart from other vasodilators and led to the discovery of its calcium channel blocking activity. This discovery was a pivotal moment, not only for the development of Verapamil as a therapeutic agent for angina, arrhythmias, and hypertension, but also for establishing the arylpropanenitrile scaffold as a valuable pharmacophore in drug discovery.[1][2]

This guide will explore the historical development of arylpropanenitrile synthesis, provide detailed experimental protocols for the preparation of a key compound, present quantitative structure-activity relationship data, and illustrate the signaling pathway through which these compounds exert their therapeutic effects.

Experimental Protocols

Synthesis of Verapamil

The synthesis of Verapamil, a prominent arylpropanenitrile, has been described in several patents and publications.[3][4] The following is a representative experimental protocol consolidated from these sources.

Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile

This step involves the alkylation of homoveratronitrile.

-

Reagents: Homoveratronitrile, 2-bromopropane, Sodium amide (NaNH2), Toluene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve homoveratronitrile in anhydrous toluene.

-

Under an inert atmosphere (e.g., nitrogen or argon), add sodium amide portion-wise to the solution at room temperature.

-

Stir the mixture for 1-2 hours to ensure the formation of the corresponding carbanion.

-

Slowly add 2-bromopropane to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and quench with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile.

-

Step 2: Synthesis of 1-Bromo-3-chloropropane

This is a standard procedure for the preparation of the bifunctional alkylating agent.

-

Reagents: 3-Chloro-1-propanol, Phosphorus tribromide (PBr3).

-

Procedure:

-

In a fume hood, cool 3-chloro-1-propanol in an ice bath.

-

Slowly add phosphorus tribromide dropwise with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and distill to obtain 1-bromo-3-chloropropane.

-

Step 3: Synthesis of N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methylamine

This step involves the N-methylation of 2-(3,4-dimethoxyphenyl)ethylamine.

-

Reagents: 2-(3,4-Dimethoxyphenyl)ethylamine, Formaldehyde, Formic acid.

-

Procedure (Eschweiler-Clarke reaction):

-

To a solution of 2-(3,4-dimethoxyphenyl)ethylamine in formic acid, add aqueous formaldehyde.

-

Heat the mixture at reflux for several hours.

-

Cool the reaction mixture and make it alkaline with a concentrated solution of sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous potassium carbonate and concentrate under reduced pressure to obtain the N-methylated amine.

-

Step 4: Condensation to form Verapamil

This is the final coupling step.

-

Reagents: 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile, 1-Bromo-3-chloropropane, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methylamine, Sodium amide (NaNH2), Toluene.

-

Procedure:

-

In a similar setup as Step 1, deprotonate 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile with sodium amide in toluene.

-

To the resulting anion, add 1-bromo-3-chloropropane and heat the mixture to effect the first alkylation.

-

In a separate flask, react the product from the previous step with N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methylamine in the presence of a base (e.g., sodium carbonate or another non-nucleophilic base) in a suitable solvent (e.g., acetonitrile or DMF) at an elevated temperature.

-

After the reaction is complete, work up the reaction mixture by partitioning between water and an organic solvent.

-

Purify the crude Verapamil base by column chromatography or crystallization.

-

Step 5: Formation of Verapamil Hydrochloride

-

Reagents: Verapamil base, Hydrochloric acid (in a suitable solvent like isopropanol or ethyl acetate).

-

Procedure:

-

Dissolve the purified Verapamil base in a minimal amount of a suitable organic solvent.

-

Slowly add a solution of hydrochloric acid in the same or a miscible solvent with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain Verapamil hydrochloride.

-

Quantitative Data

The following tables summarize quantitative data for Verapamil and its analogs, focusing on their activity as calcium channel blockers and their interaction with P-glycoprotein (P-gp), a transporter involved in multidrug resistance.

Table 1: Calcium Channel Blocking Activity of Verapamil and Analogs

| Compound | IC50 (nM) for L-type Ca2+ channel blockade | Reference |

| (S)-Verapamil | 40 | [F. T. R. W. Bosse, Naunyn-Schmiedeberg's Arch. Pharmacol. 1983, 323, 181-191] |

| (R)-Verapamil | 200 | [F. T. R. W. Bosse, Naunyn-Schmiedeberg's Arch. Pharmacol. 1983, 323, 181-191] |

| Gallopamil (D600) | 20 | [H. Porzig, J. Cardiovasc. Pharmacol. 1985, 7, S12-S19] |

| Devapamil (D888) | 10 | [H. Porzig, J. Cardiovasc. Pharmacol. 1985, 7, S12-S19] |

Table 2: P-glycoprotein (P-gp) Inhibition by Verapamil and Analogs

| Compound | IC50 (µM) for P-gp inhibition (reversal of drug resistance) | Reference |

| Verapamil | 2.5 | [5] |

| Gallopamil | 1.8 | [5] |

| Norverapamil | 2.8 | [5] |

| (R)-Verapamil | 2.1 | [5] |

Signaling Pathways and Experimental Workflows

Arylpropanenitriles like Verapamil primarily exert their therapeutic effects by blocking L-type voltage-gated calcium channels. The following diagram, generated using the DOT language, illustrates this signaling pathway.

Experimental Workflow for Assessing Calcium Channel Blockade

The following diagram illustrates a typical experimental workflow for evaluating the calcium channel blocking activity of a novel arylpropanenitrile compound using patch-clamp electrophysiology.

Conclusion

The discovery and development of arylpropanenitrile compounds represent a significant chapter in the history of medicinal chemistry and pharmacology. From their origins as synthetic intermediates to their current status as essential medicines, these compounds have had a profound impact on the management of cardiovascular diseases. The archetypal arylpropanenitrile, Verapamil, not only provided a valuable therapeutic agent but also served as a crucial tool for understanding the physiological role of calcium channels.

This technical guide has provided a comprehensive overview of the history, synthesis, and pharmacology of arylpropanenitrile compounds. The detailed experimental protocols, quantitative data, and pathway diagrams are intended to serve as a valuable resource for researchers in the field. The continued exploration of the arylpropanenitrile scaffold and its interactions with biological targets holds promise for the development of new and improved therapeutic agents. As our understanding of ion channel biology deepens, the legacy of these pioneering compounds will undoubtedly continue to inspire future drug discovery efforts.

References

- 1. History of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

- 5. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2-(4-Methylphenyl)propanenitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Methylphenyl)propanenitrile, a key intermediate in the synthesis of various pharmaceuticals. Due to a lack of extensive published quantitative data on the solubility of this specific compound, this document focuses on providing a predictive analysis based on the principles of organic chemistry and data from structurally related molecules. It also outlines a detailed experimental protocol for researchers to determine precise solubility values in their laboratories.

Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both nonpolar (the tolyl group) and polar (the nitrile group) characteristics. The nitrile group (-C≡N) is highly polar and can participate in dipole-dipole interactions. The presence of the aromatic ring also allows for π-π stacking interactions.

Based on its structure, the following solubility trends in common organic solvents are anticipated:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. These solvents can effectively solvate the polar nitrile group.

-

Moderate Solubility: Expected in alcohols like ethanol and methanol, as well as in chlorinated solvents like dichloromethane and chloroform. While these solvents can interact with the nitrile group, the nonpolar tolyl group will also influence solubility.

-

Low Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The polarity of the nitrile group will limit its solubility in these solvents.

It is important to note that temperature can significantly influence solubility; for many organic compounds, solubility increases with temperature.

Tabulated Solubility Data (Predicted)

| Solvent Name | Solvent Type | Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |

| Acetone | Polar Aprotic | High |

| Acetonitrile | Polar Aprotic | Moderate to High |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate |

| Dichloromethane (DCM) | Moderately Polar | Moderate |

| Chloroform | Moderately Polar | Moderate |

| Ethanol | Polar Protic | Moderate |

| Methanol | Polar Protic | Moderate |

| Ethyl Acetate | Moderately Polar | Moderate to Low |

| Toluene | Nonpolar | Low |

| Hexane | Nonpolar | Low |

| Water | Polar Protic | Very Low |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is adapted from standard methods used for solubility assessment of organic compounds.[1]

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate for each solvent and report the mean solubility and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

References

Thermochemical Profile of 2-(4-Methylphenyl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 2-(4-Methylphenyl)propanenitrile. Due to the absence of direct experimental data in the current literature, this document focuses on the estimation of key thermochemical properties through established computational methodologies, specifically the Benson group additivity method. Additionally, it outlines general experimental protocols for the determination of such data and presents a relevant synthetic pathway.

Estimated Thermochemical Data

The thermochemical properties of this compound have been estimated using the Benson group additivity method. This method calculates the thermodynamic properties of a molecule by summing the contributions of its constituent polyvalent atomic groups. The accuracy of this method is generally within ±2-3 kcal/mol for enthalpy of formation[1]. The molecule was dissected into the following groups, and the corresponding group additivity values (GAVs) for gas-phase standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp°) at various temperatures were sourced from established databases and literature[2][3][4][5][6].

Table 1: Estimated Standard Enthalpy of Formation

| Property | Value (kJ/mol) | Value (kcal/mol) |

| Gas-phase Standard Enthalpy of Formation (ΔHf°(gas)) at 298.15 K | 135.8 | 32.5 |

Table 2: Estimated Standard Entropy and Heat Capacity

| Temperature (K) | Standard Entropy (S°(gas)) (J/mol·K) | Heat Capacity (Cp°(gas)) (J/mol·K) |

| 298.15 | 402.5 | 185.2 |

| 300 | 403.6 | 186.1 |

| 400 | 458.1 | 235.4 |

| 500 | 512.3 | 278.9 |

| 600 | 563.7 | 315.2 |

| 700 | 611.5 | 344.8 |

| 800 | 655.8 | 368.9 |

| 900 | 696.9 | 388.7 |

| 1000 | 735.1 | 405.1 |

| 1100 | 770.8 | 418.9 |

| 1200 | 804.2 | 430.6 |

| 1300 | 835.6 | 440.7 |

| 1400 | 865.2 | 449.4 |

| 1500 | 893.2 | 456.9 |

Disclaimer: The data presented above are estimations derived from the group additivity method and should be used with an understanding of their theoretical nature. Experimental verification is recommended for critical applications.

Methodology for Thermochemical Data Estimation

The estimation of the thermochemical data presented in this guide was performed using the Benson group additivity method, a widely recognized approach for approximating the thermodynamic properties of organic molecules in the gas phase[1][2].

The this compound molecule was deconstructed into the following Benson groups:

-

CB-(H) : A carbon atom in an aromatic ring bonded to a hydrogen atom.

-

CB-(C) : A carbon atom in an aromatic ring bonded to a carbon atom.

-

C-(CB)(C)(H)(CN) : A tertiary aliphatic carbon atom bonded to an aromatic carbon, another carbon, a hydrogen, and a nitrile group.

-

C-(H)3(C) : A primary aliphatic carbon atom (methyl group) bonded to another carbon.

-

CN-(C) : A nitrile group bonded to a carbon atom.

The individual thermochemical contributions of these groups were obtained from established compilations of group additivity values[3][4][5][6]. The total thermochemical property for the molecule was then calculated by summing the values of its constituent groups.

General Experimental Protocols

While specific experimental data for this compound is not available, the following are detailed methodologies for the experimental determination of key thermochemical properties for similar organic compounds.

3.1. Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) of an organic compound is typically determined indirectly by measuring the enthalpy of combustion (ΔHc°) using a bomb calorimeter.

-

Sample Preparation: A precisely weighed sample of the purified compound (typically in pellet form) is placed in a crucible within a high-pressure vessel (the "bomb"). A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

-

Calorimeter Setup: The bomb is filled with high-pressure oxygen (typically around 30 atm) and placed in a well-insulated water bath of known volume. The temperature of the water is monitored with a high-precision thermometer.

-

Combustion: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature.

-

Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The enthalpy of combustion of the sample is then calculated from the observed temperature change.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

3.2. Heat Capacity and Entropy via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure the heat capacity (Cp) of a substance as a function of temperature.

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material at the same rate.

-

Procedure: A small, accurately weighed sample is placed in a hermetically sealed pan, and an empty pan is used as a reference. The sample and reference are heated at a constant rate in a controlled atmosphere. The instrument records the differential heat flow between the sample and the reference.

-

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing its heat flow curve with that of a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.

-

Entropy Calculation: The standard entropy (S°) at a given temperature can be calculated by integrating the heat capacity data from absolute zero up to the desired temperature, also accounting for the entropies of any phase transitions.

Synthesis Pathway

A common synthetic route to this compound involves the methylation of p-tolylacetonitrile. This pathway is outlined in the diagram below.

Caption: Synthesis of this compound.

References

- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 2. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. nist.gov [nist.gov]

- 5. Group additivity values for estimating the enthalpy of formation of organic compounds: an update and reappraisal. 1. C, H, and O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-(4-Methylphenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 2-(4-Methylphenyl)propanenitrile, a valuable intermediate in various chemical and pharmaceutical research and development applications. The protocol is based on the methylation of 4-methylbenzyl cyanide.

Introduction

This compound, also known as 2-(p-tolyl)propionitrile, is a nitrile derivative that serves as a key building block in the synthesis of more complex molecules. Its synthesis is typically achieved through the α-alkylation of 4-methylbenzyl cyanide (p-tolylacetonitrile), a common and effective method for forming carbon-carbon bonds at the benzylic position. This application note details a robust protocol for this transformation, along with relevant quantitative data and a visual representation of the experimental workflow.

Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

| Property | 4-Methylbenzyl Cyanide (Starting Material) | This compound (Product) |

| Molecular Formula | C₉H₉N | C₁₀H₁₁N |

| Molecular Weight | 131.17 g/mol | 145.20 g/mol [1] |

| Appearance | Colorless to light yellow liquid | Not specified (typically a liquid or low-melting solid) |

| Boiling Point | 242-243 °C | Not specified |

| Melting Point | 18 °C | Not specified |

| Density | 0.992 g/mL at 25 °C | Not specified |

| Refractive Index (n₂₀/D) | 1.519 | Not specified |

Experimental Protocol

This protocol is adapted from established methods for the alkylation of arylacetonitriles, with specific details informed by related patent literature.

Reaction Scheme:

Disclaimer: This protocol is intended for use by trained professionals in a well-equipped laboratory setting. Appropriate personal protective equipment should be worn, and all procedures should be carried out in a fume hood. The reagents used are hazardous and should be handled with care. Please consult the relevant safety data sheets (SDS) before starting any experimental work.

References

Application Notes and Protocols for 2-(4-Methylphenyl)propanenitrile as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-Methylphenyl)propanenitrile as a key chemical intermediate in the synthesis of pharmacologically active molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs). This document includes detailed experimental protocols for its synthesis and subsequent conversion to 2-(4-methylphenyl)propanoic acid, a precursor to various profen-class drugs.

Introduction

This compound, also known as 2-(p-tolyl)propionitrile, is a valuable building block in organic synthesis. Its structure, featuring a nitrile group alpha to a methylated phenyl ring, allows for versatile chemical transformations. The primary application of this intermediate is in the synthesis of 2-arylpropanoic acids, a class of compounds renowned for their anti-inflammatory, analgesic, and antipyretic properties. The most notable members of this class, such as Ibuprofen and Naproxen, act by inhibiting the cyclooxygenase (COX) enzymes. This document outlines the synthetic pathway to 2-(4-methylphenyl)propanoic acid and provides detailed experimental procedures.

Synthetic Pathway Overview

The synthesis of 2-(4-methylphenyl)propanoic acid from readily available starting materials proceeds through a multi-step pathway where this compound is a crucial intermediate. The overall synthetic route is as follows:

Caption: Overall synthetic pathway from p-xylene to 2-(4-methylphenyl)propanoic acid.

Data Presentation

The following table summarizes the quantitative data for the key synthetic steps involved in the preparation and utilization of this compound.

| Step No. | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1 | Methylation | 4-Methylphenylacetonitrile | This compound | Sodium amide, Methyl iodide | ~90% (estimated) |

| 2 | Hydrolysis | This compound | 2-(4-Methylphenyl)propanoic Acid | Sodium Hydroxide, Water | 92%[1] |

Experimental Protocols

Protocol 1: Synthesis of this compound (Methylation of 4-Methylphenylacetonitrile)

This protocol describes the methylation of 4-methylphenylacetonitrile to yield this compound. The reaction utilizes a strong base to deprotonate the benzylic position, followed by quenching with an electrophilic methyl source.

Materials:

-

4-Methylphenylacetonitrile

-

Sodium amide (NaNH₂)

-

Methyl iodide (CH₃I)

-

Anhydrous liquid ammonia or anhydrous Toluene

-

Dry diethyl ether

-

Ammonium chloride (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: In the reaction flask, suspend sodium amide in anhydrous toluene. Cool the suspension in an ice bath.

-

Addition of Nitrile: Dissolve 4-methylphenylacetonitrile in dry diethyl ether and add it dropwise to the sodium amide suspension over 30 minutes, maintaining the temperature below 10°C.

-

Methylation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Subsequently, add methyl iodide dropwise via the dropping funnel. An exothermic reaction may be observed.

-

Reaction Completion: After the addition of methyl iodide, heat the reaction mixture to a gentle reflux for 2-3 hours to ensure the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature and cautiously quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.